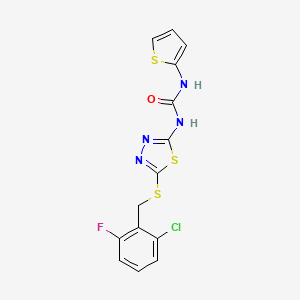

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H10ClFN4OS3 and its molecular weight is 400.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and case studies.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In particular, studies have indicated that compounds similar to this compound exhibit potent activity against various bacterial strains. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 12.5 µg/mL |

| 2 | Pseudomonas aeruginosa | 25 µg/mL |

These results demonstrate the potential of thiadiazole derivatives in combating bacterial infections .

Urease Inhibition

Urease is an enzyme that plays a critical role in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The compound has been evaluated for its urease inhibitory activity:

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 1 | 0.87 | Thiourea (22.54 µM) |

| 2 | 1.01 | Thiourea (22.54 µM) |

The parent compound exhibited an IC50 value of 0.87 µM, indicating a significantly higher potency compared to the positive control thiourea .

Anti-Cancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies show that they can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer T47D | 5.93 |

| Colon cancer HT-29 | 6.0 |

| Melanoma B16-F10 | 4.5 |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .

Study on Urease Inhibition

In a recent study, a series of thiadiazole derivatives were synthesized and tested against Jack bean urease. The most potent derivative showed an IC50 value of 0.87 µM, indicating its strong potential as a urease inhibitor . Molecular dynamics simulations provided insights into its binding interactions within the active site of urease.

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substitutions significantly enhanced antimicrobial activity .

科学的研究の応用

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound features a urea functional group and is characterized by the presence of both thiophene and thiadiazole rings, which contribute to its potential biological activity. The structural formula indicates that it contains a chlorine atom and a fluorine atom, which may enhance its pharmacological properties by influencing its interaction with biological targets.

Potential Applications

While there is no published research specifically on this compound, its structure suggests potential for antibacterial and antifungal activity.

- Antibacterial Activity The 1,3,4-thiadiazole ring is a common pharmacophore found in various antibiotics. The presence of the thiophene moiety can further contribute to bioactivity.

- Antifungal Properties Similar to the reasoning for antibacterial activity, the presence of the 1,3,4-thiadiazole ring and the thiophene moiety suggest that this compound might be explored for antifungal properties as well. There is a documented instance where a molecule with a 1,3,4-thiadiazole ring exhibited antifungal activity.

- Urease Inhibitors Derivatives of thiadiazole have been reported to have good urease inhibitory potencies .

In-Silico Docking Studies

In the absence of extensive experimental research, computational methods like in-silico docking studies could be used to evaluate the target interactions of this compound with various enzymes or receptors of interest. This could provide initial clues for potential biological activity.

Structural Features and Biological Activity

1,3,4-Thiadiazole and urea groups have been hybridized to form new skeletons in the design of various inhibitors . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions . At the same time, urea group has widely used as bioisosteric replacement of carbamate, and it is more stable in metabolism .

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(2-Chlorobenzyl)-1,3,4-thiadiazole | Thiadiazole ring with chlorobenzyl group | Antibacterial | Lacks urea linkage |

| 2-(4-Fluorophenyl)-5-(thiazolyl)urea | Urea linked to thiazole | Anticancer | Different heterocyclic structure |

| 1,3-Diarylureas | Urea with various aryl groups | Anticancer | No thiadiazole or thiophene present |

| 5-(4-Methylphenyl)-1,3,4-thiadiazole | Methyl-substituted thiadiazole | Antimicrobial | Simpler structure without urea |

化学反応の分析

Step 1: Thiadiazole Core Formation

-

Reagents : Hydrazine hydrate, carbon disulfide, and potassium hydroxide.

-

Conditions : Reflux in ethanol (6–8 hours, 70–80°C).

-

Product : 5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine .

Thiadiazole Ring

-

Electrophilic Substitution : The sulfur and nitrogen atoms in the 1,3,4-thiadiazole ring participate in hydrogen bonding and π-π stacking, influencing reactivity .

-

Ring-Opening Reactions : Under strong acidic conditions (e.g., HCl/CH₃OH), the thiadiazole ring undergoes cleavage to form thioamide intermediates .

Thioether Linkage (-S-)

-

Nucleophilic Displacement : The benzylthio group can be replaced by amines or thiols under basic conditions.

Urea Moiety

Aromatic Substituents

-

Halogen Reactivity : The 2-chloro-6-fluorobenzyl group undergoes nucleophilic aromatic substitution (e.g., with NaOH/EtOH) at the para position .

-

Thiophene Ring : Participates in electrophilic sulfonation or nitration at the 5-position .

Interaction Studies and Stabilization

Weak intermolecular interactions dominate the compound’s solid-state behavior:

| Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Role in Stabilization |

|---|---|---|---|

| C–H···N (thiadiazole) | 2.28–2.78 | -7.8 to -23.9 | Crystal packing |

| C–S···π (chalcogen bonding) | 3.34 | -15.2 | Supramolecular assembly |

| F···C/N (short contacts) | 3.35 | -15.6 | Electrostatic complementarity |

Data derived from X-ray diffraction and DFT calculations .

Thermal and Solvent Effects

-

Thermal Stability : Decomposition initiates at 220–240°C (DSC analysis), attributed to urea group degradation.

-

Solubility :

Biological Activity-Linked Reactions

特性

IUPAC Name |

1-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4OS3/c15-9-3-1-4-10(16)8(9)7-23-14-20-19-13(24-14)18-12(21)17-11-5-2-6-22-11/h1-6H,7H2,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXRZDDNJHPBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。